3-[(4-Bromophenyl)methyl]azetidine HCl
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Overview
Description
3-[(4-Bromophenyl)methyl]azetidine hydrochloride is a chemical compound with the molecular formula C10H13BrClN It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a bromophenyl group attached to the azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)methyl]azetidine hydrochloride typically involves the reaction of 4-bromobenzyl chloride with azetidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for 3-[(4-Bromophenyl)methyl]azetidine hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromophenyl)methyl]azetidine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The azetidine ring can be oxidized to form azetidinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the azetidine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation, often in the presence of a catalyst.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used, often in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include azetidine derivatives with different substituents replacing the bromine atom.
Oxidation Reactions: Products include azetidinones and other oxidized azetidine derivatives.
Reduction Reactions: Products include dehalogenated azetidine compounds and modified azetidine rings.
Scientific Research Applications
3-[(4-Bromophenyl)methyl]azetidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)methyl]azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The azetidine ring may also play a role in the compound’s bioactivity by stabilizing certain conformations or facilitating interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Bromophenyl)methylidene]azetidine hydrochloride
- 3-[(4-Bromo-3-methylphenyl)methyl]azetidine hydrochloride
Comparison
Compared to similar compounds, 3-[(4-Bromophenyl)methyl]azetidine hydrochloride is unique due to its specific substitution pattern and the presence of the azetidine ring. This structural uniqueness can result in different reactivity and bioactivity profiles, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[(4-bromophenyl)methyl]azetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-10-3-1-8(2-4-10)5-9-6-12-7-9;/h1-4,9,12H,5-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDOTNXYXRKCTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC=C(C=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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